N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a thioether-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl moiety. A benzamide group is attached via a methylene bridge to the triazole’s position 2. The 3-chlorophenyl group may enhance lipophilicity and metabolic stability, while the dihydroquinoline fragment could influence binding affinity through π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S/c28-21-12-6-13-22(16-21)33-24(17-29-26(35)20-9-2-1-3-10-20)30-31-27(33)36-18-25(34)32-15-7-11-19-8-4-5-14-23(19)32/h1-6,8-10,12-14,16H,7,11,15,17-18H2,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGYAYCBHCWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, a benzamide moiety, and a 3,4-dihydroquinolinone structure. These components are known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 0.15 | M. tuberculosis H37Rv |
| Compound B | 0.17 | E. coli |
| Compound C | 0.20 | S. aureus |
The minimum inhibitory concentration (MIC) values indicate that these compounds are potent against Mycobacterium tuberculosis, making them potential candidates for further development in tuberculosis treatment .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. For example, related quinolinone derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases.
Table 2: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) | Enzyme Type |
|---|---|---|
| Compound D | 0.28 | AChE |
| Compound E | 0.34 | hAChE |
| Compound F | 0.91 | hMAO-A |
These findings suggest that the compound may have applications in treating Alzheimer's disease by modulating neurotransmitter levels through AChE inhibition .
Case Studies
Several case studies have explored the biological activities of triazole derivatives similar to this compound:
- Antitubercular Activity : A study demonstrated that a series of triazole derivatives exhibited promising antitubercular activity with low cytotoxicity on human cells .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of quinolinone-based compounds against oxidative stress in neuronal cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound's ability to inhibit AChE and MAOs suggests a potential mechanism for enhancing cholinergic signaling in the brain.
- Antimicrobial Action : The structural features allow for interaction with microbial enzymes or cell membranes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Triazole-Benzamide Derivatives
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Structure: Features a thiadiazole ring fused with isoxazole and benzamide. Synthesis: Prepared via hydroxylamine hydrochloride reaction with enaminone precursors (70% yield) . Key Data:
- Melting point: 160°C
- IR: 1606 cm⁻¹ (C=O)
MS: m/z 348 (M⁺)
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): Structure: Incorporates a pyridinyl-acetyl group instead of the dihydroquinoline-thioether. Synthesis: Reaction of enaminone with acetylacetone (80% yield) . Key Data:
- Melting point: 290°C
- IR: 1679, 1605 cm⁻¹ (dual C=O)
- MS: m/z 414 (M⁺)
2.1.2. Thiazolidinone-Benzamide Derivatives
- N-[2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazol-3-ylacetamide (4m): Structure: Replaces the triazole with a thiazolidinone ring and includes a benzothiazole-acetamide group. Synthesis: 45% yield via flash chromatography . Key Data:
- NMR: Distinct aromatic proton shifts due to the 3-chlorophenyl group.
Spectral and Physicochemical Properties
IR Spectroscopy :
NMR Trends :
- Thermal Stability: High melting points (e.g., 290°C for 8a) suggest that electron-withdrawing groups (e.g., acetyl) enhance stability, a trait the dihydroquinoline moiety may also confer .
Research Findings and Trends
- Substituent Effects : Chlorophenyl groups (e.g., in 4m and ) improve metabolic stability but may reduce solubility. Thioether linkages (as in the target compound) offer greater flexibility than rigid thiadiazoles (e.g., 6) .
- Synthetic Challenges : Lower yields in halogenated analogues (e.g., 37% for 4i in ) highlight steric and electronic challenges during cyclization, which may apply to the target compound’s synthesis .
- Tautomerism : Unlike 1,2,4-triazole-thiones (), the target’s thioether linkage avoids tautomeric equilibria, simplifying spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
